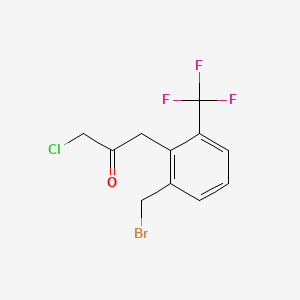
1-(2-(Bromomethyl)-6-(trifluoromethyl)phenyl)-3-chloropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Bromomethyl)-6-(trifluoromethyl)phenyl)-3-chloropropan-2-one is an organic compound characterized by the presence of bromomethyl, trifluoromethyl, and chloropropanone groups
Preparation Methods
One common method involves the radical trifluoromethylation of carbon-centered intermediates . The bromomethyl group can be introduced through bromination reactions, often using bromine or N-bromosuccinimide (NBS) as the brominating agents . The final step involves the formation of the chloropropanone moiety, which can be achieved through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Chemical Reactions Analysis
1-(2-(Bromomethyl)-6-(trifluoromethyl)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to yield alcohols or hydrocarbons.
Addition Reactions: The chloropropanone moiety can participate in addition reactions with nucleophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-(Bromomethyl)-6-(trifluoromethyl)phenyl)-3-chloropropan-2-one has several scientific research applications:
Biology: The compound can be used in the development of bioactive molecules, including potential drug candidates.
Medicine: Its derivatives may exhibit pharmacological activities, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-6-(trifluoromethyl)phenyl)-3-chloropropan-2-one involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The bromomethyl and chloropropanone groups can participate in covalent bonding with nucleophilic sites on target molecules, leading to the formation of stable adducts .
Comparison with Similar Compounds
Similar compounds to 1-(2-(Bromomethyl)-6-(trifluoromethyl)phenyl)-3-chloropropan-2-one include:
1-(2-(Bromomethyl)-6-(trifluoromethyl)phenyl)-2-chloropropan-2-one: Similar structure but with a different position of the chloropropanone group.
1-(2-(Bromomethyl)-6-(trifluoromethyl)phenyl)-3-chloropropan-1-one: Similar structure but with a different position of the chloropropanone group.
1-(2-(Bromomethyl)-6-(trifluoromethyl)phenyl)-3-chloropropan-3-one: Similar structure but with a different position of the chloropropanone group.
Properties
Molecular Formula |
C11H9BrClF3O |
|---|---|
Molecular Weight |
329.54 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-6-(trifluoromethyl)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C11H9BrClF3O/c12-5-7-2-1-3-10(11(14,15)16)9(7)4-8(17)6-13/h1-3H,4-6H2 |
InChI Key |
QAOHVLNNEODIAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)CC(=O)CCl)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


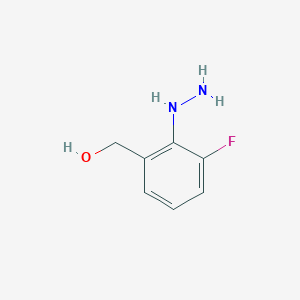
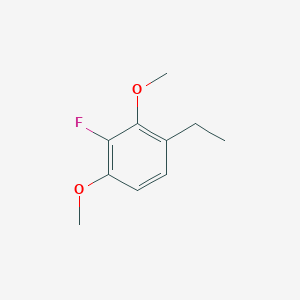

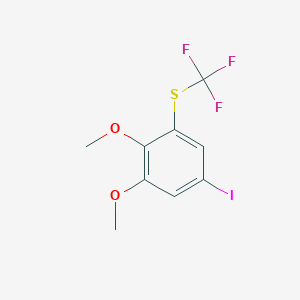
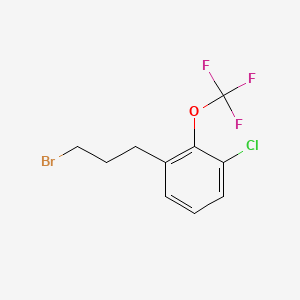

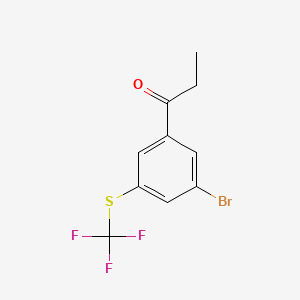
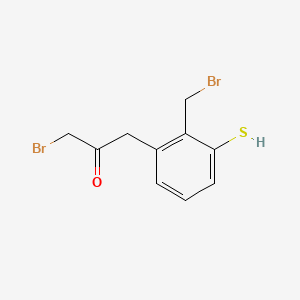
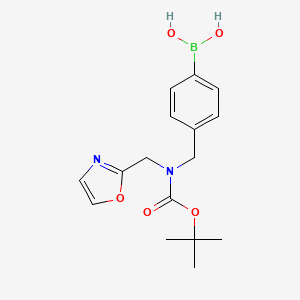
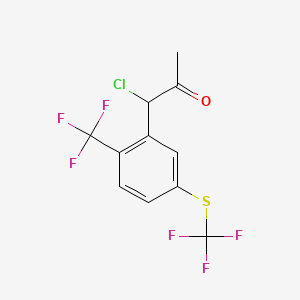
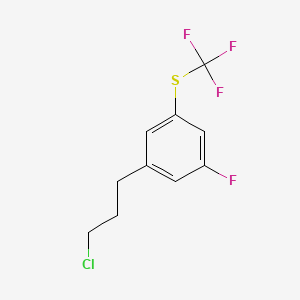


![Ethyl 3-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carboxylate](/img/structure/B14048824.png)
